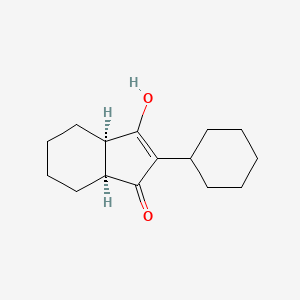![molecular formula C12H10INO B12603605 N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide CAS No. 646029-24-5](/img/structure/B12603605.png)
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C₁₂H₁₀INO It is characterized by the presence of an ethynyl group, an iodophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide typically involves the coupling of an ethynyl group with a 2-iodophenylmethyl group under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the iodophenyl group can form halogen bonds with specific amino acids. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Ethynyl-N-[(2-bromophenyl)methyl]prop-2-enamide
- N-Ethynyl-N-[(2-chlorophenyl)methyl]prop-2-enamide
- N-Ethynyl-N-[(2-fluorophenyl)methyl]prop-2-enamide
Uniqueness
N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various research applications.
Properties
CAS No. |
646029-24-5 |
|---|---|
Molecular Formula |
C12H10INO |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H10INO/c1-3-12(15)14(4-2)9-10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2 |
InChI Key |
XFDYWDGODXTHFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1I)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


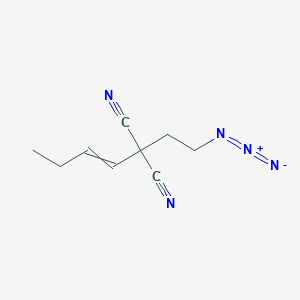
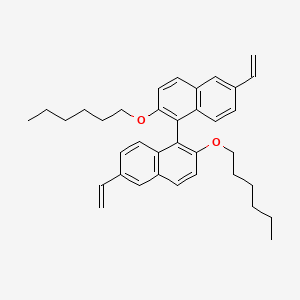
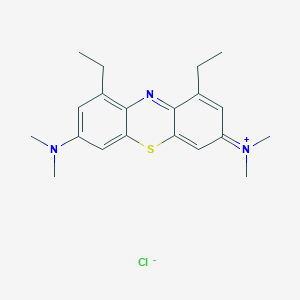
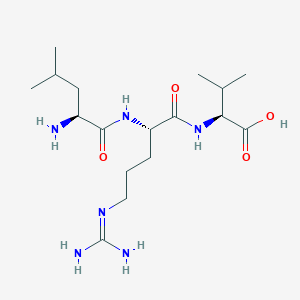
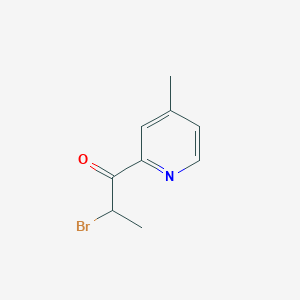


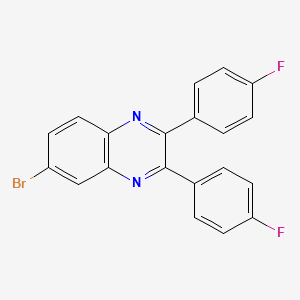
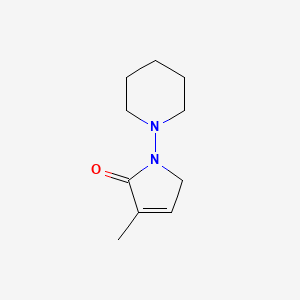
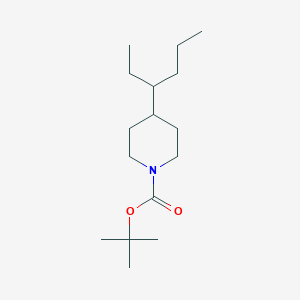
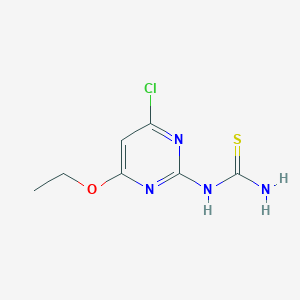
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
